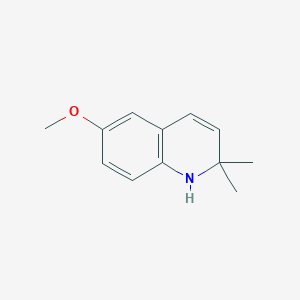
6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline typically involves the cyclization of N-alkynylaniline derivatives. One common method is the thermal cyclization of N-alkynylaniline in the presence of a copper catalyst. This reaction proceeds under reflux conditions in toluene, yielding the desired dihydroquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve column chromatography to separate the desired product from by-products .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while substitution reactions can produce various functionalized quinoline derivatives .
Applications De Recherche Scientifique
6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them potential anticancer agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,2-dihydroquinoline: Lacks the methoxy group at the 6-position.
6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Contains an additional methyl group at the 4-position.
4-Hydroxy-2-quinolones: Differ in the functional groups attached to the quinoline ring.
Uniqueness
6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
41549-16-0 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
6-methoxy-2,2-dimethyl-1H-quinoline |
InChI |
InChI=1S/C12H15NO/c1-12(2)7-6-9-8-10(14-3)4-5-11(9)13-12/h4-8,13H,1-3H3 |
Clé InChI |
ZWMBMYIBHJCWTR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=C(N1)C=CC(=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



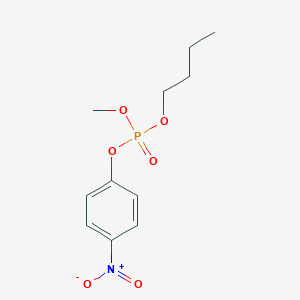
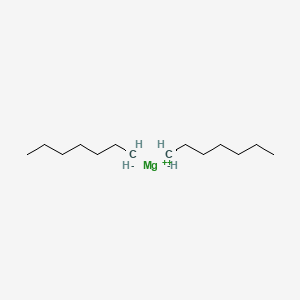
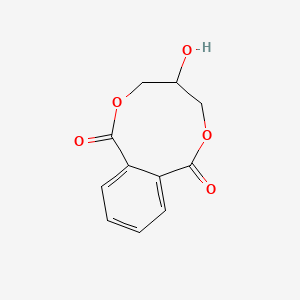

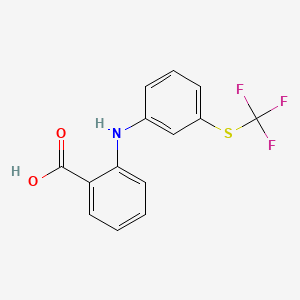
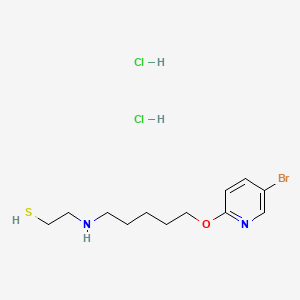

![1H-Pyrido[3,4-b]carbazole](/img/structure/B14654504.png)
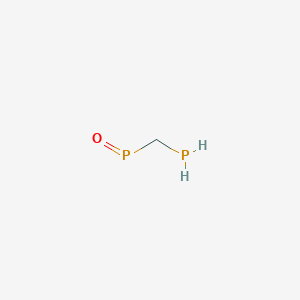
![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)
![Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14654511.png)

![2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine](/img/structure/B14654530.png)
